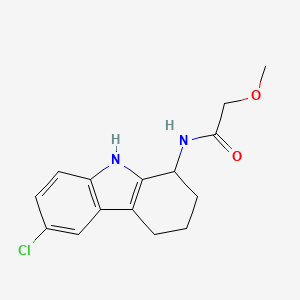

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

Beschreibung

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a tetrahydrocarbazole derivative featuring a 6-chloro substitution on the carbazole core and a 2-methoxyacetamide side chain. Carbazole derivatives are renowned for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties.

Eigenschaften

Molekularformel |

C15H17ClN2O2 |

|---|---|

Molekulargewicht |

292.76 g/mol |

IUPAC-Name |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C15H17ClN2O2/c1-20-8-14(19)17-13-4-2-3-10-11-7-9(16)5-6-12(11)18-15(10)13/h5-7,13,18H,2-4,8H2,1H3,(H,17,19) |

InChI-Schlüssel |

DFRRJQRUQDCHHX-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

N-(6-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Substitution: Das Chloratom im Carbazolring kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Carbonsäuren oder Ketone entstehen, während durch Reduktion Alkohole oder Amine entstehen.

Wissenschaftliche Forschungsanwendungen

N-(6-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.

Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den N-(6-Chlor-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamid seine Wirkungen entfaltet, beinhaltet die Interaktion mit bestimmten molekularen Zielstrukturen. Zu diesen Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine gehören, die an biologischen Signalwegen beteiligt sind. Der genaue Mechanismus kann je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism by which N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Comparisons

- Methoxy (): Electron-donating, increasing solubility but possibly reducing binding affinity compared to chloro analogs . Fluoro/Methyl (): Fluorine’s electronegativity and methyl’s steric effects may alter target selectivity .

- Acetamide Modifications: 2-Methoxyacetamide (target): The methoxy group increases polarity and hydrogen-bond acceptor capacity compared to EX-527’s simpler carboxamide . Pyridinecarboxamide (GSK983): Introduces aromatic nitrogen, enabling π-π stacking or coordination with metal ions in enzymes .

Pharmacological and Physicochemical Properties

- Antiviral Activity : GSK983 demonstrates broad-spectrum antiviral activity, attributed to its pyridinecarboxamide group’s ability to interfere with viral replication machinery. The target compound’s methoxyacetamide may offer similar efficacy with improved solubility .

- Enzyme Inhibition : EX-527’s SirT1 inhibition highlights the carbazole core’s versatility. The target’s methoxy group could modulate selectivity for other sirtuin isoforms .

- logP and Solubility : The indole derivative () has a high logP (4.31), favoring membrane permeability, while the target’s methoxy group may balance lipophilicity and aqueous solubility .

Biologische Aktivität

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse scientific literature.

Synthesis

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with methoxyacetic acid under specific conditions. Detailed synthetic pathways have been documented in various studies.

Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the carbazole structure can enhance antimicrobial efficacy against various bacterial strains. The introduction of functional groups such as methoxy and acetamide has been linked to increased activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) | Staphylococcus aureus | 32 µg/mL |

| N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide | Escherichia coli | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cells by affecting the cell cycle and inducing apoptosis.

Case Study: Anticancer Effects

In a study conducted on MCF-7 breast cancer cells, treatment with N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide resulted in:

- Decreased cell viability : A reduction in cell viability was observed at concentrations above 10 µM.

- Apoptosis induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.